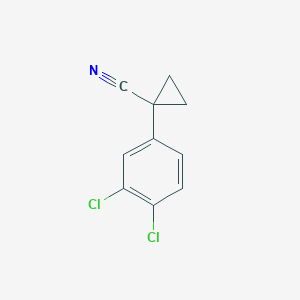

1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Carcainiumchlorid wird durch die Quaternisierung von Lidocain synthetisiert. Dieser Prozess beinhaltet die Reaktion von Lidocain mit einem Alkylierungsmittel, wie z. B. Methylchlorid, unter kontrollierten Bedingungen, um die quaternäre Ammoniumverbindung zu bilden .

Industrielle Produktionsverfahren

Die industrielle Produktion von Carcainiumchlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise durch Umkristallisation oder chromatographische Verfahren gereinigt .

Chemische Reaktionsanalyse

Arten von Reaktionen

Carcainiumchlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Carcainiumchlorid kann mit Reduktionsmitteln zu seiner primären Aminform reduziert werden.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen das Chloridion durch andere Nucleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.

Substitution: Nucleophile wie Hydroxidionen (OH-) oder Amine können in Substitutionsreaktionen verwendet werden.

Wichtigste gebildete Produkte

Oxidation: Oxidierte Derivate von Carcainiumchlorid.

Reduktion: Primäre Amin-Derivate.

Substitution: Verschiedene substituierte quaternäre Ammoniumverbindungen.

Analyse Chemischer Reaktionen

Types of Reactions

Carcainium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Carcainium chloride can be reduced to its primary amine form using reducing agents.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of carcainium chloride.

Reduction: Primary amine derivatives.

Substitution: Various substituted quaternary ammonium compounds.

Wissenschaftliche Forschungsanwendungen

Carcainiumchlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Modellverbindung für die Untersuchung quaternärer Ammoniumsalze verwendet.

Biologie: Untersucht auf seine Auswirkungen auf Zellprozesse und Ionenkanäle.

Medizin: Wird auf seine antitussiven Eigenschaften und potenzielle therapeutische Anwendungen bei der Behandlung von chronischem Husten und idiopathischer interstitieller Pneumonie untersucht

Industrie: Wird in der Formulierung von Hustenstillern und anderen pharmazeutischen Produkten eingesetzt.

Wirkmechanismus

Carcainiumchlorid entfaltet seine Wirkung durch Hemmung des Hustenreflexes. Es wirkt auf bestimmte molekulare Ziele, darunter Ionenkanäle und Rezeptoren im Atemtrakt. Der Wirkmechanismus der Verbindung unterscheidet sich von dem von Lidocain, da er nicht auf lokale Anästhesie-Eigenschaften beruht, sondern auf die Modulation neuronaler Pfade, die am Hustenreflex beteiligt sind .

Wirkmechanismus

Carcainium chloride exerts its effects by inhibiting the cough reflex. It acts on specific molecular targets, including ion channels and receptors in the respiratory tract. The compound’s mechanism of action is distinct from that of lidocaine, as it does not rely on local anesthetic properties but rather on modulating neural pathways involved in cough reflex .

Vergleich Mit ähnlichen Verbindungen

Carcainiumchlorid ist im Vergleich zu anderen quaternären Ammoniumverbindungen durch seine spezifischen antitussiven Eigenschaften einzigartig. Ähnliche Verbindungen umfassen:

Lidocain: Ein Lokalanästhetikum mit unterschiedlichen Wirkmechanismen.

Benzalkoniumchlorid: Eine quaternäre Ammoniumverbindung, die als Desinfektionsmittel verwendet wird.

Cetylpyridiniumchlorid: Eine weitere quaternäre Ammoniumverbindung mit antiseptischen Eigenschaften

Carcainiumchlorid zeichnet sich durch seine spezifische Anwendung bei der Hustenstillung und seinen einzigartigen Wirkmechanismus aus .

Biologische Aktivität

1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile, also known by its CAS number 124276-57-9, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring attached to a dichlorophenyl group and a carbonitrile functional group. Its molecular formula is CHClN, and it exhibits properties typical of halogenated aromatic compounds.

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for several pathogens are summarized in Table 1 below.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Table 1: Antimicrobial activity of this compound against selected pathogens.

Cytotoxicity and Cancer Research

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. A study conducted on human breast cancer cells (MCF-7) showed that treatment with varying concentrations of the compound resulted in dose-dependent cell death. The IC value was determined to be approximately 15 µM, indicating significant cytotoxic potential.

The mechanisms underlying the biological activity of this compound appear to involve the disruption of cellular processes. It is hypothesized that the compound induces oxidative stress in microbial cells and cancer cells, leading to apoptosis. This is supported by increased levels of reactive oxygen species (ROS) observed in treated cells.

Study on Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the antimicrobial efficacy of various derivatives of cyclopropanecarbonitriles. The results indicated that this compound exhibited superior activity compared to other derivatives against Gram-positive bacteria due to its structural features that enhance membrane permeability .

Cancer Cell Line Study

Another significant study focused on the compound's effects on MCF-7 breast cancer cells. The findings revealed that treatment with this compound led to cell cycle arrest at the G2/M phase and increased apoptosis markers such as cleaved caspase-3 and PARP . This suggests its potential as a therapeutic agent in cancer treatment.

Environmental Impact

According to environmental assessments, compounds like this compound may pose risks due to their toxicity to aquatic life. The Environmental Protection Agency (EPA) has categorized similar compounds based on their potential environmental hazards, emphasizing the need for careful management in industrial applications .

Eigenschaften

IUPAC Name |

1-(3,4-dichlorophenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c11-8-2-1-7(5-9(8)12)10(6-13)3-4-10/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDZLTHRJVBKJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601246417 | |

| Record name | 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124276-57-9 | |

| Record name | 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124276-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.